Bismuth(III) chloride hexahydrate

Description

Structure

2D Structure

Properties

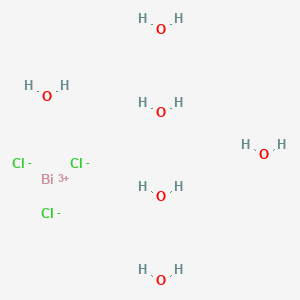

Molecular Formula |

BiCl3H12O6 |

|---|---|

Molecular Weight |

423.43 g/mol |

IUPAC Name |

bismuth;trichloride;hexahydrate |

InChI |

InChI=1S/Bi.3ClH.6H2O/h;3*1H;6*1H2/q+3;;;;;;;;;/p-3 |

InChI Key |

LTOVUFBEPKXFOY-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Bismuth Iii Chloride Hexahydrate

Established Synthetic Routes and Reaction Conditions

The synthesis of bismuth(III) chloride and its hydrates is fundamentally governed by the equilibrium between the bismuth(III) ion, chloride ions, and water. The formation of various hydrated species is highly dependent on factors such as the concentration of hydrochloric acid, temperature, and the presence of other coordinating species.

Aqueous and Hydrothermal Synthesis Pathways

The most direct route to hydrated forms of bismuth(III) chloride involves the dissolution of bismuth salts, such as bismuth(III) oxide (Bi2O3), in aqueous hydrochloric acid. webqc.orgtestbook.com The reaction can be represented as:

Bi2O3(s) + 6HCl(aq) → 2BiCl3(aq) + 3H2O(l) webqc.org

From such aqueous solutions, hydrated crystals can be obtained through controlled evaporation or cooling. However, the precise control of conditions to selectively crystallize the hexahydrate is critical, as an excess of water can readily lead to the precipitation of white bismuth oxychloride (BiOCl). wikipedia.orgaskfilo.com

Table 1: General Aqueous Synthesis Parameters for Bismuth Chlorides

| Parameter | Condition | Outcome |

|---|---|---|

| Starting Material | Bismuth(III) oxide, Bismuth metal | Source of Bi³⁺ ions |

| Solvent | Concentrated Hydrochloric Acid | Prevents hydrolysis, solubilizes bismuth |

| Process | Evaporation of solution | Yields hydrated bismuth chloride crystals |

| Key Challenge | Hydrolysis to BiOCl | Requires careful control of water content |

Hydrothermal synthesis is a powerful technique for crystallizing materials from hot aqueous solutions under high pressure. While this method is extensively used for the preparation of well-defined BiOCl nanostructures, its specific application for the synthesis of bismuth(III) chloride hexahydrate is not widely reported. The conditions within a hydrothermal reactor, typically involving elevated temperatures and water as a solvent, are conducive to hydrolysis, making the isolation of a specific hydrate (B1144303) challenging.

Non-Aqueous and Solvothermal Synthetic Approaches

Non-aqueous routes are generally employed for the synthesis of anhydrous bismuth(III) chloride to circumvent the issue of hydrolysis. sciencemadness.org These methods often involve the direct reaction of bismuth metal with dry chlorine gas or hydrogen chloride gas. wikipedia.org

Solvothermal synthesis, a variation of the hydrothermal method using organic solvents, offers a potential pathway to different bismuth chloride species. By replacing water with a non-aqueous or mixed solvent system, the hydrolysis reaction can be suppressed. While solvothermal methods have been utilized to create various bismuth-based compounds, specific protocols for the synthesis of this compound are not well-documented. The formation of solvated complexes is more likely under these conditions.

Novel and Green Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of environmentally friendly and efficient processes. While much of this research in the context of bismuth chloride focuses on its catalytic applications, some principles can be applied to its synthesis.

Environmentally Benign and Sustainable Synthetic Methodologies

Green chemistry principles encourage the use of less hazardous chemicals and the minimization of waste. In the context of bismuth(III) chloride synthesis, this could involve using readily available and less toxic starting materials and minimizing the use of highly concentrated acids. The use of bismuth(III) compounds is generally considered attractive from a green chemistry perspective due to their relatively low toxicity.

Microwave-Assisted and Sonochemical Syntheses

Microwave-assisted synthesis has been shown to accelerate chemical reactions, often leading to higher yields and purities. While there are reports on the microwave-assisted synthesis of bismuth oxychloride and other bismuth-containing nanomaterials, its specific application for the preparation of this compound is not extensively described in the literature.

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and influence product morphology. The intense local heating and pressure generated by acoustic cavitation could potentially be used to drive the crystallization of specific hydrated forms of bismuth chloride. However, dedicated studies on the sonochemical synthesis of the hexahydrate are scarce.

Mechanistic Studies of Formation and Crystallization Processes

The formation of bismuth(III) chloride hydrates in aqueous solution is intrinsically linked to the complex hydrolysis behavior of the bismuth(III) ion. In aqueous solutions, the Bi³⁺ ion is hydrated and undergoes a series of hydrolysis steps, leading to the formation of various oxo- and hydroxo-species. wikipedia.orgresearchgate.net

The fundamental equilibrium in an aqueous solution of bismuth(III) chloride is the reversible reaction that forms bismuth oxychloride:

BiCl3(aq) + H2O(l) ⇌ BiOCl(s) + 2HCl(aq) wikipedia.org

To crystallize a hydrated form of bismuth(III) chloride, such as the hexahydrate, the equilibrium must be shifted to the left. This is typically achieved by maintaining a high concentration of hydrochloric acid, which suppresses the formation of BiOCl. sciencemadness.org

The crystallization process itself would involve the nucleation and growth of crystals from a supersaturated solution of bismuth(III) chloride in a sufficiently acidic aqueous medium. The specific hydrate that forms (e.g., dihydrate, hexahydrate) would depend on the precise temperature and concentration of the solution, as dictated by the phase diagram of the BiCl3-H2O system. Detailed experimental and computational studies on the phase equilibria and crystallization kinetics specifically for the hexahydrate are limited. Theoretical studies using density functional theory have provided insights into the hydrolysis mechanism of BiCl3, indicating the replacement of chloride ions with hydroxyl groups as a key step in the formation of oxychlorides. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Bismuth(III) chloride | BiCl₃ |

| This compound | BiCl₃·6H₂O |

| Bismuth oxychloride | BiOCl |

| Bismuth(III) oxide | Bi₂O₃ |

| Hydrochloric acid | HCl |

| Water | H₂O |

| Hydrogen chloride | HCl (gas) |

Nucleation and Growth Kinetics in Aqueous Systems

In aqueous solutions, Bismuth(III) chloride undergoes rapid hydrolysis, a characteristic reaction that dictates the formation of new solid phases. The primary chemical transformation is the reaction of the bismuth(III) ion with water to form the poorly soluble, white precipitate of bismuth oxychloride (BiOCl). wikipedia.orgwikipedia.orgdoubtnut.com This hydrolysis reaction is reversible and can be represented by the following equilibrium:

Bi³⁺(aq) + Cl⁻(aq) + H₂O(l) ⇌ BiOCl(s) + 2H⁺(aq) wikipedia.org

The nucleation of bismuth oxychloride crystals is initiated by this hydrolysis process. As BiOCl is formed, its low solubility in water leads to supersaturation, driving the system to form stable nuclei, which are the initial small, ordered clusters of the new solid phase.

Mechanistic investigations using Density Functional Theory (DFT) have provided deeper insight into the molecular pathways of this transformation. scispace.com One proposed mechanism involves two key steps. First, two chloride atoms in the BiCl₃ molecule are substituted by hydroxyl groups from water, forming a [Bi(OH)₂Cl] monomer. Subsequently, this intermediate undergoes intra-molecular or inter-molecular dehydration to form the stable BiOCl structure. An alternative pathway suggests the direct reaction of the bismuth atom with a hydroxyl group to form a [Bi-OH] monomer, followed by the replacement of the hydrogen atom on the hydroxyl group by a chlorine atom, which also yields BiOCl. scispace.com

Once stable nuclei are formed, they begin to grow into larger crystals. The growth kinetics are heavily influenced by the intrinsic crystal structure of BiOCl, which is a tetragonal matlockite structure composed of [Cl-Bi-O-Bi-Cl] layers held together by van der Waals forces. wikipedia.orgmdpi.com This layered structure often leads to anisotropic growth, resulting in plate-like or sheet-like crystal morphologies. The rate of crystal growth is dependent on factors such as the degree of supersaturation, temperature, and the diffusion of solute molecules to the crystal surface. mdpi.com

Influence of Reaction Parameters on Crystal Morphology and Phase Purity

The final characteristics of the bismuth oxychloride produced from the hydrolysis of this compound are highly sensitive to the conditions of the reaction. By carefully controlling various parameters, it is possible to tailor the crystal size, shape (morphology), and the purity of the resulting phase.

Influence of Reaction Parameters on BiOCl Crystal Morphology

| Parameter | Condition | Observed Morphology/Effect |

| Temperature | 25-30 °C | Optimal for flake-like crystals with good dispersion and grain diameter of 0.5-2 μm. researchgate.net |

| pH / Acidity | pH ≤ 1 | Controlled hydrolysis, maintaining suitable acidity for directional crystal growth. google.com |

| High HCl Concentration | Reverses hydrolysis, increasing the solubility of BiOCl and preventing precipitation. wikipedia.orgresearchgate.net | |

| Additives (Surfactants) | Sodium Citrate (B86180) | Reduces nanoplate size to ~200 nm and thickness to ~45 nm by selectively absorbing on {001} facets. researchgate.net |

| Polyvinylpyrrolidone (B124986) (PVP) | Used as a shape-controlling agent in solvothermal synthesis. mdpi.com | |

| Sodium Dodecyl Sulfate (B86663) (SDS) | Used as a shape-controlling agent in solvothermal synthesis. mdpi.com | |

| Cetyltrimethylammonium Chloride (CTAC) | Used as a shape-controlling agent in solvothermal synthesis. mdpi.com | |

| Reactant Addition Sequence | Adding solution 'A' to 'B' | Found to have a significant effect on the final morphology of BiOCl crystals. researchgate.net |

Detailed Research Findings:

Temperature and Acidity: The interplay between temperature and pH is critical. Research has demonstrated that optimal conditions for producing well-dispersed, flake-like BiOCl crystals with diameters between 0.5-2 μm involve a reaction temperature of 25-30 °C. researchgate.net The acidity of the solution directly impacts the hydrolysis equilibrium. High concentrations of hydrochloric acid can increase the solubility of BiOCl, thereby inhibiting its formation, while a controlled acidic environment (e.g., pH ≤ 1) is necessary for the directional growth of regular tetragonal flaky crystals. wikipedia.orgresearchgate.netgoogle.com

Additives and Surfactants: The introduction of foreign molecules, particularly surfactants, is a powerful method for regulating crystal morphology. These molecules can selectively adsorb onto specific crystallographic faces, inhibiting their growth and promoting the development of other faces. For instance, the addition of sodium citrate has been shown to reduce the size of BiOCl nanoplates and decrease their thickness. researchgate.net Similarly, additives such as polyvinylpyrrolidone (PVP), sodium dodecyl sulfate (SDS), and cetyltrimethylammonium chloride (CTAC) have been successfully employed as shape-control reagents in solvothermal synthesis methods to tune the final particle geometry. mdpi.com

Reactant Concentration and Addition: The sequence of adding reactants can profoundly influence the final product morphology. Studies have shown that different mixing protocols lead to distinct crystal shapes, highlighting the importance of controlling the initial nucleation and growth environment. researchgate.net

Phase Purity: While BiOCl is the most common hydrolysis product, other phases can form under certain conditions. Theoretical calculations suggest that the Bi₃O₄Cl phase is thermodynamically more stable than BiOCl. scispace.com This indicates that the synthesis must be under kinetic control to selectively produce pure BiOCl and prevent the formation of more stable, but undesired, phases. The high purity of the tetragonal BiOCl phase, without impurities, has been confirmed through characterization techniques like X-ray diffraction (XRD) when optimal synthesis conditions are maintained. researchgate.net

Crystallographic and Spectroscopic Elucidation of Molecular and Supramolecular Architectures

Single Crystal X-ray Diffraction Analysis

However, analysis of related structures and chemical principles allows for a well-grounded postulation of its key features. The structure would be expected to consist of hydrated bismuth cations and chloride anions, organized into a stable lattice.

Determination of Unit Cell Parameters and Space Group

The unit cell is the fundamental repeating unit of a crystal lattice, defined by six parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry elements of the crystal.

While data for the hexahydrate is elusive, the parameters for anhydrous BiCl₃ have been determined. Early studies using powder diffraction suggested a primitive cubic unit cell with a lattice parameter of 8.14 Å and a probable space group of P2₁3. osti.gov Later, more detailed analyses on single crystals identified an orthorhombic structure with the space group Pnma. materialsproject.orgmaterialsproject.org For context, the crystallographic data for the well-characterized anhydrous and monohydrate forms are presented below.

Interactive Table: Unit Cell Parameters of Bismuth Chloride Forms

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Citation |

|---|---|---|---|---|---|---|---|---|---|

| BiCl₃ (orthorhombic) | Orthorhombic | Pnma | 6.788 | 8.373 | 8.815 | 90 | 90 | 90 | materialsproject.org |

Note: The data for Bismuth(III) chloride hexahydrate is not available in the cited sources.

Elucidation of Coordination Environment and Geometries at Bismuth(III) Centers

The coordination environment describes the arrangement of ligands directly bonded to the central metal ion. In the solid state of anhydrous BiCl₃, each bismuth atom is surrounded by multiple chlorine atoms at varying distances, resulting in a complex coordination. wikipedia.org In many chloro complexes, bismuth(III) forms a hexacoordinate [BiCl₆]³⁻ anion with an octahedral geometry. wikipedia.org

For this compound, it is anticipated that the six water molecules would act as ligands, directly coordinating to the bismuth(III) ion. This would form a hexa-aqua bismuth(III) cation, [Bi(H₂O)₆]³⁺. The expected geometry for this complex ion is octahedral, with the six water molecules positioned at the vertices of an octahedron around the central bismuth ion. The three chloride ions would be located outside this primary coordination sphere, balancing the charge.

Analysis of Hydrogen Bonding Networks and Supramolecular Assemblies

Supramolecular assembly refers to the organization of molecules into larger, ordered structures through non-covalent interactions, with hydrogen bonding being particularly significant in hydrated salts.

In the postulated structure of this compound, an extensive network of hydrogen bonds would be the dominant force defining the supramolecular architecture. This network would involve hydrogen atoms from the coordinated water molecules of the [Bi(H₂O)₆]³⁺ cations acting as donors, and the chloride anions (Cl⁻) acting as acceptors. These interactions link the cationic and anionic components into a stable, three-dimensional lattice. The precise topology of this network, including bond distances and angles, would be revealed by a full single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess sample purity, and investigate polymorphism. Each crystalline material produces a unique diffraction pattern, acting as a fingerprint for that specific phase.

Phase Identification, Purity Assessment, and Polymorphism

PXRD is an essential tool for the characterization of bismuth(III) chloride and its hydrates. monash.edu The diffraction pattern of the hexahydrate would be distinct from that of the anhydrous form (BiCl₃), lower hydrates like the monohydrate (BiCl₃·H₂O), and the common hydrolysis product, bismuth oxychloride (BiOCl). chemicalbook.comresearchgate.net By comparing the experimental PXRD pattern of a sample to reference patterns from crystallographic databases, one can confirm the identity of the hexahydrate phase and detect the presence of impurities. researchgate.net

Polymorphism, the existence of a compound in more than one crystalline form, is a known phenomenon in bismuth compounds. While not specifically documented for the hexahydrate, PXRD would be the primary technique to identify and distinguish between different potential polymorphs, as each would exhibit a unique diffraction pattern.

In-situ Diffraction for Solid-State Transformations and Phase Transitions

In-situ PXRD allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions, such as temperature or atmosphere. researchgate.netmdpi.com This is particularly valuable for studying dehydration processes and phase transitions.

A notable example in the bismuth chloride system is the hydrolysis of solid BiCl₃ to BiOCl when exposed to water vapor. In-situ studies have shown that this reaction proceeds through the formation of an intermediate monohydrate, BiCl₃·H₂O, at temperatures below 50 °C. wikipedia.org This transformation can be directly observed by monitoring the changes in the PXRD pattern over time.

Similarly, an in-situ heating experiment on this compound would reveal its thermal decomposition pathway. As the temperature increases, one would expect to observe a series of phase transitions corresponding to the sequential loss of water molecules. The initial pattern of the hexahydrate would transform into those of lower hydrates, then potentially the anhydrous form, and finally, at higher temperatures, into bismuth oxychloride or bismuth(III) oxide. researchgate.net This provides critical data on the thermal stability and transformation kinetics of the compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of this compound. numberanalytics.com These methods probe the vibrational modes of molecules, providing information on functional groups, bond strengths, and the local environment of atoms within the crystal lattice. numberanalytics.com

The vibrational spectrum of this compound is characterized by contributions from the coordinated water molecules (aqua ligands) and the bismuth-chloride framework.

Water of Hydration (H₂O): The six water molecules in the structure give rise to distinct vibrational bands. The O-H stretching vibrations typically appear as a broad band in the high-frequency region of the IR spectrum, generally between 3200 and 3500 cm⁻¹. The H-O-H bending (scissoring) mode is expected around 1600-1630 cm⁻¹. Additional vibrational modes, such as wagging and rocking, occur at lower frequencies. The presence of these bands is a clear indicator of hydration. In related hydrated compounds like cobalt(II) chloride hexahydrate, similar characteristic peaks for water are observed. researchgate.net

Bismuth-Oxygen and Bismuth-Chloride Vibrations: The vibrations involving the heavy bismuth atom occur in the far-infrared and low-frequency Raman regions. The Bi-O stretching vibrations, arising from the coordinated water molecules, are expected in the range of 500-600 cm⁻¹. For instance, a Bi-O stretching band is observed at 553 cm⁻¹ in the IR spectrum of bismuth subcarbonate. unlp.edu.ar The Bi-Cl stretching and bending modes are found at even lower wavenumbers, typically below 300 cm⁻¹. In anionic bismuth-chloride complexes like [(bpy)BiCl₄]⁻, bands assigned to the N₂BiCl₄ core have been identified in the far-infrared and Raman spectra. researchgate.net

A representative assignment of the principal vibrational modes expected for this compound is summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| O-H Stretching | 3200 - 3500 | IR, Raman |

| H-O-H Bending | 1600 - 1630 | IR, Raman |

| Bi-O Stretching | 500 - 600 | IR, Raman |

| Bi-Cl Stretching | < 300 | IR, Raman |

| Bi-Cl Bending | < 200 | IR, Raman |

Vibrational spectroscopy is particularly sensitive to the hydration state and the nature of interactions between the central bismuth ion, the chloride ions, and the water molecules. The precise frequencies and shapes of the O-H bands can provide insight into the strength of hydrogen bonding within the crystal lattice.

The interaction of solid bismuth(III) chloride with water vapor has been shown to initially form an intermediate monohydrate, BiCl₃·H₂O, before further hydration occurs. wikipedia.org Spectroscopic analysis of such intermediates would reveal changes in the vibrational modes corresponding to the evolving coordination environment of the bismuth ion.

Furthermore, IR and Raman spectroscopy can be used to study the hydrolysis process. Bismuth(III) chloride readily hydrolyzes to form bismuth oxychloride (BiOCl). sciencemadness.org This transformation can be monitored by observing the disappearance of the characteristic water bands and the appearance of a strong Bi=O bond vibration, which is distinct from the Bi-OH₂ single bond vibration. researchgate.net The spectra of different bismuth-chloride complexes reveal how the vibrational frequencies shift with changes in coordination and ligand type, reflecting the strength of the metal-ligand bonds. numberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level insight into chemical structure, dynamics, and the local environment of nuclei. For bismuth compounds, both solution-state and solid-state NMR techniques are employed, with ²⁰⁹Bi NMR being particularly informative despite its experimental challenges.

In solution, the speciation of bismuth(III) chloride is complex and depends on the solvent and the concentration of chloride ions. Various anionic chloro-complexes, such as the square pyramidal [BiCl₅]²⁻ and the octahedral [BiCl₆]³⁻, can exist in equilibrium. rsc.org

Direct observation of the bismuth center by high-resolution ²⁰⁹Bi NMR in solution is challenging. huji.ac.il The ²⁰⁹Bi nucleus has a nuclear spin of 9/2 and a large electric quadrupole moment, which leads to very broad resonance signals, often spanning thousands of ppm. huji.ac.il Consequently, high-resolution spectra are typically only obtainable for highly symmetric species like [BiF₆]⁻. huji.ac.il

However, NMR of other nuclei, such as ¹H or ¹³C, is a valuable tool for characterizing bismuth complexes in solution. For example, ¹H NMR has been used to track the formation of organobismuth intermediates during allylation reactions initiated by BiCl₃. lookchem.com Similarly, ¹H and ¹³C NMR can confirm the symmetry of bismuth complexes with organic ligands in solution, providing information about their structure and dynamic behavior. rsc.org

Solid-state NMR (SSNMR), particularly of the ²⁰⁹Bi nucleus, is a powerful technique for characterizing the local structure of bismuth-containing materials in their solid form. nih.gov Although the large quadrupolar interaction of the ²⁰⁹Bi nucleus results in extremely broad powder patterns (ranging from 0.9 to 14.6 MHz at a magnetic field of 9.4 T), these spectra can be acquired using specialized frequency-stepped techniques. nih.govresearchgate.net

The use of ultrahigh magnetic fields (e.g., 21.1 T) significantly reduces the breadth of the spectra and the experimental time, allowing for the observation of more subtle effects like chemical shift anisotropy. nih.gov The extracted NMR parameters, such as the quadrupolar coupling constant (Cq) and chemical shift (CS) tensor, are extremely sensitive to the local environment of the bismuth atom, including its coordination number and the symmetry of the coordination polyhedron. nih.govchemrxiv.org For instance, Cq values for bismuth compounds have been measured to be as high as 256 MHz. nih.govresearchgate.net These experimental parameters can be correlated with theoretical calculations to provide detailed structural insights. nih.gov The sensitivity of ²⁰⁹Bi SSNMR makes it a valuable tool for characterizing a wide variety of bismuth-containing materials, including hydrated salts like bismuth nitrate (B79036) pentahydrate. nih.govresearchgate.net

| NMR Nucleus | Property | Typical Value / Observation | Significance |

| ²⁰⁹Bi | Spin (I) | 9/2 | Quadrupolar nucleus, leads to broad lines. huji.ac.il |

| Natural Abundance | 100% | High sensitivity. huji.ac.il | |

| Chemical Shift Range | >3000 ppm | Very sensitive to chemical environment. huji.ac.il | |

| Quadrupolar Coupling Constant (Cq) in Solids | 78 - 256 MHz | Highly sensitive to local site symmetry. nih.govresearchgate.net | |

| ¹H, ¹³C | Application in Solution | Sharp signals | Used to study organic ligands, reaction intermediates, and complex symmetry. rsc.orglookchem.com |

Electronic Spectroscopy (UV-Vis and X-ray Absorption Spectroscopy)

Electronic spectroscopy probes the electronic transitions within a compound, providing information about its electronic structure, bonding, and coordination environment.

UV-Visible (UV-Vis) absorption spectra of Bi(III) complexes are typically characterized by intense absorption bands in the UV region. rsc.org These absorptions are often attributed to the 6s² → 6s¹6p¹ electronic transition (or more formally, the ³P₁ ← ¹S₀ transition) on the Bi³⁺ ion. rsc.org The position and intensity of this band are highly dependent on the coordination environment.

For example, in solutions containing high concentrations of chloride, the square pyramidal [BiCl₅]²⁻ complex is a major species and shows an absorption maximum around 327-334 nm. rsc.orgresearchgate.net The octahedral [BiCl₆]³⁻ complex absorbs at a similar wavelength, around 326 nm. rsc.org In contrast, the aqua ion, [Bi(H₂O)ₙ]³⁺, or its DMSO solvate, [Bi(DMSO)₈]³⁺, absorbs at a shorter wavelength of approximately 279 nm. rsc.org The addition of water to a solution of BiCl₃ in acetonitrile (B52724) causes a significant blue shift in the light absorption, indicating a change in the coordination sphere of the bismuth ion. chemrxiv.org This sensitivity allows UV-Vis spectroscopy to be used to study the formation of different chloro-complexes in solution. researchgate.netchemrxiv.org

X-ray Absorption Spectroscopy (XAS), particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, is a powerful tool for determining the local geometric structure around the bismuth atom in both solid and solution phases. EXAFS studies have been used to confirm the coordination number and determine Bi-O bond distances in hydrated Bi(III) species in solution, providing direct evidence for the structure of the aqua ion. rsc.org

| Species | λmax (nm) | Solvent/Conditions |

| [BiCl₅]²⁻ | 327 - 334 | 2 M HCl or MeCN + excess Cl⁻ |

| [BiCl₆]³⁻ | 326 | MeCN + excess Cl⁻ |

| [Bi(DMSO)₈]³⁺ | 279 | DMSO |

Investigation of Electronic Transitions and Energy Levels

The electronic configuration of the bismuth(III) ion (Bi³⁺), a member of the p-block elements, is characterized by a lone pair of 6s² electrons. This feature significantly influences its electronic transitions and energy levels. The transitions observed in the ultraviolet (UV) region are primarily attributed to the electronic transitions from the ¹S₀ ground state to the ³P₁ and ¹P₁ excited states. researchgate.net Spin-orbit coupling allows the otherwise forbidden ¹S₀ → ³P₁ transition to become partially allowed, resulting in what is known as the A-band in the excitation spectrum. researchgate.net The ¹S₀ → ¹P₁ transition, being fully allowed, is referred to as the C-band. researchgate.net

The energy levels of these transitions are sensitive to the coordination environment of the Bi³⁺ ion. The surrounding ligands influence the crystal field, which in turn affects the energies of the electronic states. For instance, in various host lattices, the excitation bands corresponding to the ¹S₀ → ³P₁ transition of Bi³⁺ can be observed at different wavelengths. researchgate.net This sensitivity makes luminescence spectroscopy a valuable tool for probing the local structure around the Bi³⁺ ion in different materials. researchgate.net

It is important to distinguish the electronic transitions of Bi³⁺ from those of other bismuth oxidation states, such as Bi²⁺. While Bi³⁺ typically exhibits emission from the UV to the green spectral region, Bi²⁺ is known for its intense reddish-orange emission, which arises from ²P₃/₂ → ²P₁/₂ transitions. researchgate.net

| Transition | Initial State | Final State | Typical Spectral Region |

| A-band | ¹S₀ | ³P₁ | UV |

| C-band | ¹S₀ | ¹P₁ | UV |

| Bi²⁺ Emission | ²P₃/₂ | ²P₁/₂ | Reddish-Orange |

Probing Oxidation States and Coordination Environment (XANES/EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful technique for elucidating the oxidation state and local coordination environment of bismuth in various compounds. acs.org This method is element-specific and does not require long-range crystalline order, making it suitable for both crystalline and amorphous materials. wikipedia.org XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

XANES analysis focuses on the region near the absorption edge. The energy of the absorption edge is highly sensitive to the oxidation state of the absorbing atom. uu.nlprinceton.edu For bismuth, a shift in the absorption edge to higher energy is generally indicative of a higher oxidation state. However, the interpretation can be complex, and the shape of the XANES spectrum, including pre-edge features and the "white line" (a sharp, intense peak at the absorption edge), provides detailed information about the coordination geometry and the nature of the chemical bonds. libretexts.orgresearchgate.net The features in the XANES spectrum are related to the density of unoccupied electronic states. uu.nl

EXAFS refers to the oscillatory structure observed at energies above the XANES region. beilstein-journals.org These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. beilstein-journals.org Analysis of the EXAFS spectrum can provide quantitative information about the local structure, including the number and type of neighboring atoms and their distances from the central bismuth atom. mpg.de This information is crucial for determining the coordination number and bond lengths within the first few coordination shells around the bismuth atom.

In the context of this compound, XAS can be used to confirm the +3 oxidation state of bismuth and to characterize the coordination of the bismuth ion with chloride ions and water molecules. By comparing the XANES and EXAFS spectra of the sample to those of known bismuth compounds (standards), a detailed picture of the local atomic environment can be constructed.

| Technique | Information Obtained |

| XANES | Oxidation state, coordination geometry, electronic structure |

| EXAFS | Coordination number, bond distances, types of neighboring atoms |

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry)

Dehydration Processes and Thermal Stability Pathways

Thermogravimetric analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition of materials by measuring the change in mass as a function of temperature. For hydrated compounds like this compound, TGA is particularly useful for investigating the dehydration process.

The TGA curve of this compound would be expected to show distinct mass loss steps corresponding to the removal of water molecules. The temperature at which these dehydration steps occur provides information about the strength of the water molecule binding. The process can be complex, with the possibility of both zeolitic (loosely bound) and coordinated water molecules being present. A study on a related compound, a hydrated copper hexacyanoferrate, demonstrated the use of TGA to quantify the water content and study the kinetics of dehydration. researchgate.net The dehydration process for such compounds can be influenced by the surrounding atmosphere. researchgate.net

The thermal decomposition of the anhydrous bismuth(III) chloride would occur at higher temperatures, leading to the formation of bismuth oxychloride (BiOCl) and ultimately bismuth(III) oxide (Bi₂O₃) upon further heating in the presence of air. The specific temperature ranges and the nature of the decomposition products are characteristic of the compound and the experimental conditions.

| Temperature Range | Expected Process | Mass Loss |

| Lower Temperatures | Loss of loosely bound and coordinated water molecules | Corresponds to 6 H₂O |

| Higher Temperatures | Decomposition of anhydrous BiCl₃ to BiOCl and then Bi₂O₃ | Corresponds to loss of Cl |

Phase Transitions and Solid-State Transformations

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is a powerful tool for investigating phase transitions, such as melting, crystallization, and solid-state transformations, as these processes are accompanied by a change in enthalpy. linseis.com

For this compound, a DSC thermogram would reveal endothermic peaks corresponding to the dehydration steps observed in TGA. The area under these peaks can be used to determine the enthalpy of dehydration. Following dehydration, further heating would lead to the melting of the anhydrous bismuth(III) chloride. A study on Sn-Bi alloys demonstrated the use of DSC to determine the melting temperatures and phase transitions of the different alloy compositions. ieomsociety.org

In addition to melting, DSC can detect solid-state phase transitions within the crystalline material. nih.gov For instance, anhydrous bismuth(III) chloride might undergo polymorphic transformations before melting. The DSC curve would show these as distinct endothermic or exothermic peaks. The heating and cooling rates can influence the observed transition temperatures and can sometimes reveal the presence of metastable phases or phase transition hysteresis. mdpi.com

| DSC Event | Enthalpy Change | Information Gained |

| Dehydration | Endothermic | Enthalpy of dehydration, water binding strength |

| Melting | Endothermic | Melting point of anhydrous BiCl₃ |

| Solid-State Transition | Endothermic/Exothermic | Temperature and enthalpy of polymorphic transformation |

| Crystallization (on cooling) | Exothermic | Crystallization temperature |

Advanced Materials Precursor Applications in Inorganic and Organic Synthesis

Precursor for Bismuth-Based Nanomaterials

Bismuth(III) chloride is a common starting material for generating various bismuth-based nanostructures. The synthesis methods often involve the reduction of Bi³⁺ ions from the chloride salt in a controlled environment to direct the growth of the desired nanoscale morphologies.

The generation of diverse bismuth nanostructures such as nanoparticles, nanowires, and nanosheets frequently employs bismuth chloride as the bismuth source.

Bismuth Nanoparticles (BiNPs): Solution-based chemical reduction is a common method for synthesizing BiNPs. For instance, nearly monodisperse bismuth nanoparticles with diameters ranging from 3 to 115 nm can be synthesized by carefully controlling the ratios of a bismuth precursor, a reducing agent, and a polymer surfactant. acs.orgwustl.edu While some syntheses use organometallic precursors like Bi[N(SiMe₃)₂]₃, the fundamental principles of reduction and stabilization are applicable when starting with inorganic salts like bismuth chloride. acs.orgacs.org The synthesis parameters are critical in determining the final particle size and shape. spherical-powder.com

Bismuth Nanowires (Bi NWs): One-dimensional bismuth nanostructures can be fabricated using bismuth chloride via aqueous chemical reduction methods. In one approach, bismuth chloride is reduced by sodium hypophosphite at elevated temperatures (e.g., 80°C). dphen1.comresearchgate.net The process is guided by a capping agent like poly(vinylpyrrolidone) (PVP), which directs the growth of bismuth seeds into one-dimensional structures. dphen1.com The regulation of the reaction's pH is a key factor in controlling the reduction speed and achieving the desired nanowire morphology. dphen1.comresearchgate.net These single-crystalline wires can achieve lengths of several micrometers with diameters in the nanometer range (5-10 nm). dphen1.compsu.edu

Bismuth Nanosheets: Two-dimensional nanosheets of bismuth compounds, particularly bismuth oxyhalides, can be prepared using bismuth precursors. For example, bismuth oxychloride (BiOCl) nanosheets are synthesized via a hydrothermal process where a bismuth salt is reacted with a chloride source. nus.edu.sg

Bismuth(III) chloride is instrumental in fabricating bismuth oxyhalide (BiOX, where X = Cl, Br, I) nanostructures, which are noted for their excellent photocatalytic properties stemming from their unique layered crystal structures. researchgate.netresearchgate.net The synthesis often involves the hydrolysis of a bismuth precursor in the presence of a halide source.

A straightforward method to produce BiOCl nanowires involves stirring a bismuth precursor powder in a saturated sodium chloride (NaCl) solution at room temperature. columbia.edu The growth mechanism often follows an oriented attachment model, where primary BiOCl nanoflakes first form and then self-assemble into nanowires. columbia.edu Similarly, BiOCl nanosheets with highly exposed {001} facets can be synthesized through hydrothermal processes. nus.edu.sgresearchgate.net The choice of chloride precursor and other additives can influence the final morphology, leading to structures ranging from flower-like aggregates to sheets. mdpi.com These materials are synthesized by reacting a bismuth salt like bismuth nitrate (B79036) pentahydrate with a chloride source such as potassium chloride (KCl) under hydrothermal conditions. nus.edu.sg

Precise control over the size, shape, and crystal structure of bismuth-based nanomaterials is crucial for tailoring their properties for specific applications. spherical-powder.com This control is achieved by carefully manipulating the synthesis parameters.

Reactant Concentration: The concentration of the bismuth precursor can influence the final particle size. For instance, in the hydrothermal synthesis of bismuth oxide (Bi₂O₃) nanoparticles from bismuth nitrate, an increase in the precursor concentration led to a decrease in particle size. researchgate.net

Capping Agents and Surfactants: Polymeric stabilizers and surfactants play a vital role. In the synthesis of Bi NWs, the amount and molecular weight of PVP influence the nanowire diameter and morphology; inadequate PVP can lead to mixed morphologies, while excess amounts can cause nanowires to form netlike structures. dphen1.com

Solvent and pH: The choice of solvent and the pH of the reaction medium are critical. The pH can regulate the reduction speed of the bismuth precursor, which is key to successfully preparing Bi NWs. dphen1.comresearchgate.net Solvents can also act as templates, significantly influencing crystal growth and the final morphology during the self-assembly process under solvothermal conditions. researchgate.net

Temperature and Reaction Time: Reaction temperature and duration are fundamental parameters. Hydrothermal and solvothermal methods rely on controlled heating to promote chemical reactions and the crystallization of specific phases. nih.govfrontiersin.org For example, BiOCl nanosheets are prepared by heating the reactants in an autoclave at 140°C for several hours. nus.edu.sg

| Parameter | Effect on Nanomaterial Properties | Example |

| Precursor Concentration | Influences particle size. | Increasing Bi(NO₃)₃ concentration from 0.05 M to 0.3 M decreased Bi₂O₃ nanoparticle size from 90 nm to 60 nm. researchgate.net |

| Capping Agent (PVP) | Directs growth into 1D structures (nanowires); controls diameter. | In Bi NW synthesis, PVP is essential for forming nanowires; its concentration affects wire diameter and aggregation. dphen1.com |

| pH | Regulates the reduction speed of the bismuth precursor. | Controlling the pH is a key factor for the successful preparation of Bi NWs via aqueous chemical reduction. dphen1.comresearchgate.net |

| Solvent | Can act as a template, influencing the final structure and topology. | Solvent templates play a key role in the synthesis of bismuth-based MOFs, affecting the final configuration. researchgate.nethep.com.cn |

| Temperature & Time | Determines the crystalline phase and morphology. | BiOCl nanosheets are formed via a hydrothermal reaction at 140°C for 4 hours. nus.edu.sg |

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Bismuth(III) chloride is a valuable precursor for constructing bismuth-based metal-organic frameworks (Bi-MOFs) and coordination polymers. researchgate.net The Bi³⁺ ion's flexible coordination environment and high affinity for oxygen and nitrogen donor atoms make it well-suited for forming complex and diverse structures. magtech.com.cnrsc.orgresearchgate.net

The synthesis of Bi-MOFs involves the reaction of a bismuth salt, such as bismuth chloride, with organic ligands. magtech.com.cnresearchgate.net These reactions are typically carried out under solvothermal conditions. researchgate.net The design of Bi-MOFs presents challenges, including the tendency of bismuth salts to hydrolyze in aqueous solutions and the low solubility of the Bi³⁺ cation. magtech.com.cn

Despite these challenges, numerous Bi-MOFs have been created. For example, a Bi-MOF was prepared using a solvothermal reaction with bismuth chloride (BiCl₃) as the bismuth source and trimesic acid (H₃BTC) as the organic linker. researchgate.net In this process, the carboxyl groups of the linker coordinate with the Bi³⁺ metal centers to form the framework. researchgate.net The choice of solvent is also a critical factor, as it can act as a template, influencing the final structure and topology of the MOF. researchgate.nethep.com.cn Researchers have successfully synthesized various Bi-MOFs with diverse structures by carefully selecting ligands and reaction conditions. magtech.com.cnrsc.org

Bismuth(III) compounds, derived from precursors like bismuth chloride, readily engage in self-assembly with various organic ligands to form coordination polymers. These structures can range from simple one-dimensional chains to more complex architectures. rsc.org The flexible coordination sphere of the Bi³⁺ ion allows for coordination numbers up to 10, contributing to a rich structural diversity. researchgate.netucl.ac.uk

Structural Diversity and Connectivity in MOF/CP Systems

Bismuth(III) chloride hexahydrate serves as a valuable precursor in the synthesis of bismuth-based metal-organic frameworks (MOFs) and coordination polymers (CPs). The unique characteristics of the Bi³⁺ ion—such as its large ionic radius, flexible coordination geometry, and high affinity for oxygen and nitrogen donor ligands—make it particularly suitable for constructing complex and diverse architectures. acs.orgresearchgate.netrsc.org These Bi-MOFs are gaining attention for their high surface area, porosity, and excellent structural stability, which are advantageous for applications in catalysis, adsorption, and sensing. researchgate.netrsc.orgresearchgate.net

The use of bismuth precursors, including BiCl₃, allows for the formation of MOFs with varied structural motifs. For instance, the sustained polymeric chain of the Bi-O cluster within these frameworks provides significant architectural design flexibility and can enhance charge carrier transport, making Bi-MOFs promising as photocatalysts. researchgate.net The synthesis of Bi-MOFs can be challenging due to the poor solubility of many bismuth precursors and the labile nature of Bi³⁺ ligation, which is influenced by its intrinsic lone pair of electrons. acs.org However, researchers have developed various strategies to overcome these challenges, leading to the creation of novel structures.

Heterogeneous and Homogeneous Catalysis

Use as a Lewis Acid Catalyst in Organic Transformations

Bismuth(III) chloride is recognized as an effective Lewis acid catalyst for a variety of organic transformations. acs.orgcymitquimica.com Its Lewis acidity stems from the electronic configuration of bismuth, where the weak shielding of the 4f electrons leads to an effective positive charge on the metal center, allowing it to accept electron pairs. iwu.edu A significant advantage of using bismuth(III) compounds, including BiCl₃, is their classification as "green" catalysts. They are remarkably non-toxic, relatively inexpensive, and non-corrosive, presenting an environmentally benign alternative to many traditional Lewis acids like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄). iwu.eduiwu.edu Bismuth(III) catalysts are often tolerant of moisture and can be used in catalytic amounts, further enhancing their appeal in sustainable chemistry. scripps.edu Recent studies continue to explore the expanding applications of bismuth(III) salts as Lewis acids in organic synthesis. researchgate.net

Friedel-Crafts Alkylation/Acylation

Bismuth(III) chloride has demonstrated its utility as a catalyst in Friedel-Crafts reactions, a fundamental method for attaching substituents to aromatic rings. prochemonline.comwikipedia.org While traditional Friedel-Crafts acylations often require stoichiometric amounts of strong, moisture-sensitive Lewis acids like AlCl₃, which generate significant waste, BiCl₃ offers a more sustainable alternative. wikipedia.orglookchem.com

Research has shown that BiCl₃ can efficiently catalyze the acylation of activated and polycyclic aromatic compounds. lookchem.comresearchgate.net An interesting development is the use of bismuth oxychloride (BiOCl) as a water-insensitive and recyclable procatalyst. lookchem.comresearchgate.net BiOCl can be converted in situ to the active BiCl₃ catalyst by the acylating agent (e.g., an acid chloride). After the reaction, the bismuth can be recovered almost quantitatively as BiOCl from the aqueous work-up, which can then be recycled for subsequent reactions. lookchem.com This recyclability addresses a major drawback of classical Friedel-Crafts reactions. The catalytic activity of bismuth(III) derivatives in these acylations can be dramatically enhanced when dissolved in ionic liquids. researchgate.net

Table 1: Bismuth-Catalyzed Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst System | Product | Yield (%) | Reference |

| Anisole | Acetic Anhydride | Bi(OTf)₃ | p-Methoxyacetophenone | 95 | rsc.org |

| Mesitylene | Isobutyryl chloride | BiCl₃ (from BiOCl) | 2-Methyl-1-mesitylpropan-1-one | 15 | lookchem.com |

| Anisole | Benzoyl Chloride | BiCl₃ (from BiOCl) | p-Methoxybenzophenone | 94 | lookchem.com |

Multicomponent Reactions and Heterocycle Synthesis

Bismuth(III) chloride has proven to be a highly effective catalyst for multicomponent reactions (MCRs), which are powerful tools for synthesizing complex molecules, particularly heterocycles, in a single step. iwu.eduscirp.orgscirp.orgresearchgate.netscirp.org These reactions are atom-economical and reduce waste, aligning with the principles of green chemistry. The use of BiCl₃ in this context is advantageous due to its low toxicity, low cost, and simple handling. iwu.eduscirp.org

A notable application is the BiCl₃-catalyzed three-component synthesis of substituted hexahydroimidazo[1,2-a]pyridines from an aldehyde, a ketone, and 1,2-diaminoethane. scirp.orgscirp.orgscirp.org This method is efficient, avoids the need for chromatographic purification, and does not produce an aqueous waste stream, as the product can often be isolated by simple trituration. iwu.eduscirp.orgscirp.org Studies have shown that among various bismuth(III) salts (including BiBr₃ and Bi(OTf)₃) and solvents, a catalytic amount of BiCl₃ in methanol (B129727) provides the optimal conditions for this transformation. scirp.org The reaction proceeds smoothly to afford the desired heterocyclic products in high yields. scirp.orgscirp.org Bismuth nitrate has also been explored as a catalyst for other MCRs to produce heterocycles like dihydropyrimidines under microwave irradiation. utrgv.edu

Table 2: BiCl₃-Catalyzed Synthesis of Hexahydroimidazo[1,2-a]pyridines

| Aldehyde | Ketone | Product | Yield (%) | Reference |

| Benzaldehyde | 4-Bromoacetophenone | 2-(4-Bromophenyl)-1-phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 95 | scirp.org |

| 4-Chlorobenzaldehyde | 4-Bromoacetophenone | 2-(4-Bromophenyl)-1-(4-chlorophenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 96 | scirp.org |

| 4-Nitrobenzaldehyde | 4-Bromoacetophenone | 2-(4-Bromophenyl)-1-(4-nitrophenyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 94 | scirp.org |

| Benzaldehyde | 4-Chloroacetophenone | 2-(4-Chlorophenyl)-1-phenyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine | 91 | scirp.org |

Ring Opening Reactions and Other Functional Group Transformations

The Lewis acidic nature of bismuth(III) chloride makes it an excellent catalyst for the ring-opening of strained rings like epoxides. tandfonline.comresearchgate.net This transformation is a crucial method for synthesizing 1,2-difunctionalized compounds, such as β-amino alcohols, β-alkoxy alcohols, and diols. iwu.edursc.org BiCl₃ catalyzes the cleavage of epoxides with various nucleophiles, including alcohols, water, and acetic acid, under mild conditions. iwu.edutandfonline.com The reactions are often highly regio- and stereoselective. tandfonline.com For unsymmetrical epoxides, the nucleophilic attack typically occurs at the less substituted carbon atom (anti-Markovnikov addition), affording a single major product. tandfonline.com The low cost and relative stability of BiCl₃ offer advantages over other reagents used for this purpose. iwu.edu

Beyond epoxide opening, BiCl₃ catalyzes other important functional group transformations. It has been used for the O-acylative cleavage of tetrahydrofurans with acid halides. researchgate.net Furthermore, it has been found to be an efficient catalyst for the cyanation of aldehydes using trimethylsilyl (B98337) cyanide (TMSCN) to produce the corresponding cyanohydrins in high yields. iwu.edu

Precursor for Supported Bismuth Catalysts

This compound is not only a catalyst in its own right but also serves as a key precursor for the synthesis of other advanced catalytic materials. cymitquimica.comprochemonline.com Its utility extends to the creation of heterogeneous and supported catalysts where bismuth is the active component.

For example, BiCl₃ is a starting material for producing bismuth oxyhalides (BiOX), such as bismuth oxychloride (BiOCl) and mixed-halide systems like BiO(Cl₀.₈₇₅Br₀.₁₂₅). mdpi.com These materials are effective photocatalysts that can degrade pollutants under visible light. mdpi.com The layered structure of bismuth oxyhalides facilitates the separation of photogenerated electron-hole pairs, enhancing their catalytic activity. mdpi.com The properties of the final BiOX material can be tuned by the choice of the chloride precursor used in the synthesis. mdpi.com

Deposition of Bismuth-Containing Thin Films

Bismuth(III) chloride and its derivatives serve as important precursors for the deposition of various bismuth-containing thin films, which have applications in electronics and other advanced technologies. google.comwipo.int

Chemical Vapor Deposition (CVD) Precursor Applications

In Chemical Vapor Deposition (CVD), the volatility and thermal stability of the precursor are critical. While traditional bismuth precursors like trimethylbismuth (B1197961) and triphenylbismuth (B1683265) have been used, they often require high deposition temperatures due to their high thermal stability. google.com This has driven research into new bismuth precursors with improved properties for low-temperature CVD processes (below 300°C). google.comwipo.int

A range of bismuth compounds, including bismuth aminidates, guanidates, isoureates, carbamates, and beta-diketonates, have been explored as potential CVD precursors. google.comwipo.int The choice of precursor influences the deposition process and the final properties of the thin film. For instance, studies on the metal-organic CVD (MOCVD) of bismuth oxide (Bi₂O₃) have investigated various precursors, with in-situ Fourier-transform infrared (FTIR) spectroscopy used to monitor the mass transport and decomposition of the precursors during deposition. researchgate.net The decomposition pathways can vary, with some precursors undergoing ligand fragmentation while others exhibit dissociation of intact aryl rings. researchgate.net

Atomic Layer Deposition (ALD) Applications

Atomic Layer Deposition (ALD) is a thin film deposition technique that allows for precise, layer-by-layer growth of materials. The development of suitable bismuth precursors is essential for the ALD of bismuth-containing films. Bismuth(III) chloride has been noted as a precursor in ALD, where its use can lead to the formation of bismuth oxychloride (BiOCl). researchgate.net

Researchers have synthesized and characterized various bismuth amides and thioamidates to identify volatile precursors for the ALD of oxide materials. rsc.org For example, Bi(N(SiMe₃)₂)₃ has been successfully used with water (H₂O) as a co-reactant to deposit amorphous BiOₓ, Bi-Ta-O, and Sr-Bi-Ta-O films at temperatures between 190-200°C. rsc.org Post-deposition annealing can then be used to crystallize the desired phases, such as the layered perovskite SrBi₂Ta₂O₉. rsc.org The first successful thermal ALD of elemental bismuth thin films has also been demonstrated using Bi(NMe₂)₃ as the precursor at a low temperature of 100°C. nih.gov

| Deposition Technique | Bismuth Precursor Example | Co-reactant | Deposition Temperature (°C) | Resulting Film |

| CVD | Triphenylbismuth | Oxygen | >350 | Bismuth Oxide (Bi₂O₃) researchgate.net |

| ALD | Bismuth chloride | Not specified | 300-400 | Bismuth Oxychloride (BiOCl) researchgate.net |

| ALD | Bi(N(SiMe₃)₂)₃ | Water (H₂O) | 190-200 | Amorphous BiOₓ, Bi-Ta-O, Sr-Bi-Ta-O rsc.org |

| ALD | Bi(NMe₂)₃ | Sb(SiMe₃)₃ | 100 | Elemental Bismuth (Bi) nih.gov |

Sol-Gel Routes to Bismuth Oxide and Related Films

The sol-gel method offers a versatile "wet chemical" route for synthesizing bismuth oxide (Bi₂O₃) and related materials. ugm.ac.id This process typically involves the hydrolysis and condensation of molecular precursors in a solution to form a "sol," which then evolves into a "gel" network. Subsequent drying and heat treatment (calcination) of the gel yield the final solid material. ugm.ac.idresearchgate.net

Bismuth nitrate pentahydrate is a commonly used precursor in the sol-gel synthesis of bismuth oxide. ugm.ac.id The process often involves dissolving the bismuth precursor in an acid and using a complexing agent like citric acid. ugm.ac.id The calcination temperature plays a crucial role in determining the final properties of the material, including its crystal structure, particle size, and photocatalytic activity. ugm.ac.idresearchgate.net For instance, different calcination temperatures can lead to the formation of various crystalline phases of Bi₂O₃, such as the monoclinic α-phase and the body-centered cubic γ-phase. ugm.ac.id The sol-gel method is advantageous due to its ability to produce high-purity, homogeneous materials at relatively low temperatures. ugm.ac.id This technique has been successfully employed to create Bi₂O₃ films and nanoparticles. unict.itsemanticscholar.org

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a important method for investigating the electronic properties and reactivity of bismuth compounds. By solving the Schrödinger equation within the framework of DFT, researchers can elucidate details of chemical bonding, predict spectroscopic signatures, and map out the energetic landscapes of chemical reactions.

Electronic Structure and Bonding Analysis

DFT calculations on anhydrous bismuth(III) chloride (BiCl₃) and its hydrolysis products, such as bismuth oxychloride (BiOCl), reveal key features of their electronic structure and bonding. Analysis of the Mulliken population and bond overlap populations provides a quantitative measure of charge distribution and bond strength.

In the BiCl₃ crystal structure, each bismuth atom typically loses around 1.29 electrons, while the chlorine atoms gain electrons, indicating a significant degree of ionic character in the Bi-Cl bonds. However, the interaction between the atoms is not uniform. The calculations show that some Bi-Cl bonds are weaker than others, suggesting that these bonds are more susceptible to breaking during chemical reactions like hydrolysis.

Upon hydrolysis, new bonds are formed. For instance, in BiOCl, each bismuth atom loses approximately 1.48 electrons, while each oxygen atom gains 0.92 electrons and each chlorine atom gains 0.56 electrons. The Bi-O bond is found to be stronger than the Bi-Cl bond, a factor that drives the formation of oxychlorides. The analysis of the density of states (DOS) further elucidates the bonding characteristics. A wider energy gap in the DOS of a compound generally indicates stronger covalent bonding and greater stability. Studies have shown that Bi₃O₄Cl has a wider energy gap than BiOCl, suggesting it is a more stable hydrolysis product.

Table 1: Calculated Electronic Properties of Bismuth Compounds

| Compound | Bi Charge (e) | Cl Charge (e) | O Charge (e) | Key Bonding Insights |

| BiCl₃ | +1.29 | -0.42 to -0.45 | N/A | Non-uniform Bi-Cl bond strengths. |

| BiOCl | +1.48 | -0.56 | -0.92 | Bi-O bond is stronger than the Bi-Cl bond. |

| Bi₃O₄Cl | - | - | - | More stable structure with stronger covalent bonding compared to BiOCl. |

Note: The charge values are based on Mulliken population analysis and may vary depending on the specific computational parameters used.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

While specific DFT-based predictions of the NMR and IR spectra for bismuth(III) chloride hexahydrate are not readily found in the literature, the methodology for such predictions is well-established. DFT calculations can be used to compute the vibrational frequencies of molecules, which correspond to the peaks in an IR spectrum. By comparing the calculated spectrum with experimental data, researchers can validate their computational models and gain a deeper understanding of the vibrational modes of the molecule.

Similarly, the Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is commonly used to calculate NMR chemical shifts. These theoretical predictions can aid in the interpretation of experimental NMR spectra, helping to assign signals to specific atoms within a molecule and to understand how the electronic environment influences the chemical shift. For bismuth compounds, such calculations could help to characterize the various species present in solution.

Calculation of Reaction Pathways and Energy Barriers (e.g., Hydrolysis Mechanisms)

DFT calculations have been instrumental in elucidating the mechanism of BiCl₃ hydrolysis. These studies propose two primary pathways for the formation of bismuth oxychlorides:

Hydroxylation followed by dehydration: Two chloride atoms in BiCl₃ are substituted by hydroxyl groups from water to form a [Bi(OH)₂Cl] intermediate. This intermediate then undergoes either intramolecular or intermolecular dehydration to form BiOCl or Bi₃O₄Cl.

Direct reaction with hydroxyl groups: The bismuth atom reacts directly with hydroxyl groups to form a [Bi-OH] monomer. Subsequently, a chlorine atom replaces the hydrogen atom on the hydroxyl group, leading to the formation of BiOCl and Bi₃O₄Cl.

By calculating the energies of the reactants, intermediates, transition states, and products, DFT can determine the most energetically favorable reaction pathway. Thermodynamic analysis combined with these calculations indicates that the hydrolysis of BiCl₃ preferentially leads to the formation of the more stable Bi₃O₄Cl.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions over time. This technique is particularly useful for investigating the behavior of ions and molecules in solution.

Study of Solution-Phase Behavior and Speciation

While specific MD simulations for this compound are not widely reported, this computational technique is well-suited to study the speciation of bismuth(III) in aqueous chloride solutions. In such simulations, the interactions between Bi³⁺ ions, Cl⁻ ions, and water molecules would be modeled to understand the formation of various chloro-aqua complexes, such as [BiCl(H₂O)₅]²⁺, [BiCl₂(H₂O)₄]⁺, and so on. The results of these simulations could provide valuable insights into the distribution of these species as a function of concentration and temperature, which is crucial for understanding the solution chemistry of bismuth chloride.

Investigation of Intermolecular Interactions

MD simulations can provide detailed information about the intermolecular interactions between the dissolved species and the solvent molecules. For bismuth(III) chloride in an aqueous solution, this would involve analyzing the hydrogen bonding network between the water molecules and the hydrated bismuth complexes, as well as the ion-solvent and ion-ion interactions. Understanding these interactions is key to explaining the macroscopic properties of the solution, such as its viscosity and conductivity. While the search results did not provide specific studies on this compound, the principles of using MD to study such interactions in ionic solutions are well-established.

Quantum Chemical Modeling of Bismuth(III) Coordination

Ligand Binding Energies and Complex Stability

Bismuth(III) is known to form exceptionally strong complexes with various ligands, particularly those containing oxygen and nitrogen donor atoms. nih.govacs.org The stability of these complexes can be quantified by their stability constants (log K), with higher values indicating greater stability. For instance, computational and experimental studies have determined the stability constants for several Bi(III) complexes. Exceptionally high stability has been noted for complexes with macrocyclic ligands like H₂do2pa and H₂Me-do2pa. researchgate.net

Table 1: Stability Constants (log KML) for Selected Bismuth(III) Complexes

| Ligand | log KML | Reference |

|---|---|---|

| H₂do2pa | 32.0 | researchgate.net |

| H₂Me-do2pa | 34.2 | researchgate.net |

| Selenourea (seu) | Higher than thiourea | researchgate.net |

| Thiourea (tu) | Lower than selenourea | researchgate.net |

Table 2: Calculated Interaction and Bond Energies for Bismuth(III) Ligand Bonds

| Complex/Bond Type | Parameter | Calculated Value | Reference |

|---|---|---|---|

| [Bi(15-MCCu(II)Tyrha-5)]3+ Bi-Oox | Interaction Energy (Eint) | 16.3–16.8 kcal/mol | nih.gov |

| PS3BiCl3 P–Bi | Bond Valence (s) | 0.137 vu | acs.org |

| [PS3Bi]2[BOT] P–Bi | Bond Valence (s) | 0.632 vu | acs.org |

| BiPh3 with Benzene Bi···π arene | Interaction Energy | 30–40 kJ mol−1 | rsc.org |

Computational studies have also highlighted the importance of dispersion interactions in the stability of organobismuth compounds. For instance, intramolecular Bi···π arene interactions in 2-biphenylbismuth(III) derivatives contribute significantly to their structural stability, with interaction energies calculated to be in the range of 30-40 kJ mol−1. rsc.org These studies demonstrate that the nature of the ligands attached to bismuth strongly influences the strength of these dispersive interactions. rsc.org

Reactivity Predictions and Orbital Analysis

Theoretical models are fundamental to understanding and predicting the reactivity of bismuth(III) compounds. Analyses based on molecular orbitals, such as Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis, provide detailed electronic-level insights. wikipedia.orgresearchgate.net

A key feature of many bismuth(III) species, particularly cationic complexes, is the presence of both a vacant bismuth-centered p-orbital and an occupied bismuth-centered 6s-orbital. rsc.orgbohrium.com The vacant p-orbital is available for bonding interactions and is crucial in determining the Lewis acidity of the complex. rsc.orgbohrium.com The occupied 6s orbital, often described as a stereochemically active lone pair, can influence the coordination geometry and may participate in dative bonding. nih.govrsc.org The interplay between these orbitals governs the reactivity of the complex towards nucleophiles and its potential role in redox chemistry. rsc.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. wikipedia.orgyoutube.com The HOMO is associated with the molecule's ability to act as a nucleophile or base, while the LUMO relates to its electrophilicity or acidity. youtube.com In bismuth(III) complexes, the character of these frontier orbitals is heavily influenced by the ligands. For example, in a BiI₃ complex with a phosphane oxide ligand, DFT calculations showed that the HOMOs are primarily composed of iodine 5p and bismuth 6s atomic orbitals. researchgate.net

NBO analysis provides a picture of the localized bonds and lone pairs within a molecule. researchgate.net This method can quantify the charge transfer between ligands and the bismuth center. For instance, in a series of [P(C₆H₄-o-CH₂SCH₃)₃BiClₙ]⁽³⁻ⁿ⁾⁺ complexes, NBO analysis revealed a significant phosphorus-to-bismuth charge transfer, which explains the increasing covalent character of the P-Bi bond as chloride ligands are removed. acs.org This charge transfer directly impacts the reactivity and stability of the complex. acs.org

Future Research Directions and Emerging Paradigms

Integration with Advanced In-Situ and Operando Characterization Techniques

To deepen the mechanistic understanding of reactions involving bismuth(III) chloride hexahydrate, its integration with advanced characterization techniques is crucial. In-situ and operando methods, which probe reactions as they occur, are exceptionally valuable for elucidating catalyst transformations, identifying transient intermediates, and understanding the reaction environment, thereby painting a comprehensive picture of the reaction mechanism. mdpi.com

A notable example is the study of the hydrolysis of anhydrous Bismuth(III) chloride (BiCl₃) to Bismuth oxychloride (BiOCl), a process where the hexahydrate is a key related species. Time-dependent in-situ X-ray powder diffraction (XRPD) and thermogravimetric analysis coupled with mass spectrometry (TG-MS) have revealed that this hydrolysis proceeds through an intermediate monohydrate, BiCl₃·H₂O, at ambient conditions. chemicalbook.com These techniques showed that below 50 °C, the formation of the hydrate (B1144303) is reversible, while at higher temperatures, the hydrate becomes unstable, altering the hydrolysis mechanism. chemicalbook.com

Future work will likely involve applying a broader range of these techniques to reactions starting directly with this compound. For instance, employing in-situ spectroscopic methods (like Raman and FTIR) and X-ray absorption spectroscopy (XAS) under real catalytic conditions can provide detailed electronic and structural information about the active bismuth species during organic transformations or in the formation of advanced materials. This approach is vital for moving beyond "black box" catalysis to a rational design of more efficient bismuth-based systems. Furthermore, the synergistic effect of in-situ formed bismuth metal centers has been identified as a key factor in enhancing the performance of materials like BiVO₄ in applications such as Li-O₂ batteries, highlighting the need for techniques that can probe these dynamic changes during operation. nih.gov

Development of Novel Synthetic Strategies for Precise Structural and Morphological Control

The function of materials derived from this compound is intrinsically linked to their structure, crystal phase, and morphology. Consequently, a major research thrust is the development of novel synthetic strategies that offer precise control over these parameters. Current research in the broader field of bismuth-based materials showcases the potential of such controlled synthesis.

For example, rapid synthesis methods, including ultrasound-assisted and agitation-free approaches, have been developed to produce bismuth-based metal-organic frameworks (Bi-MOFs). acs.org These methods allow for the selective formation of different morphologies, such as ellipsoids and rods, and the tuning of particle sizes from the micro- to the nano-scale by simply varying the concentration of metal ions and their ratio to the organic ligand. acs.org Another strategy involves the use of single-source molecular precursors, where judicious control over reaction parameters like temperature and solvent can selectively yield either bismuth or bismuth selenide (B1212193) (Bi₂Se₃) nanosheets. nih.goviwu.edu

These principles can be directly applied to syntheses using this compound. Future strategies may include:

Hydrothermal and Solvothermal Methods: Tailoring solvent systems, temperature, and pressure to control the hydrolysis and precipitation of bismuth species, leading to specific BiOCl polymorphs or other complex oxides with desired facets and microstructures. The hydrothermal synthesis of Bi₂MoO₆ nanoplates is one such example of controlled nanostructure growth. nih.gov

Template-Assisted Synthesis: Using hard or soft templates to guide the formation of porous or hierarchical structures.

Successive Ionic Layer Adsorption and Reaction (SILAR): A method used to fabricate porous monoclinic BiVO₄ films, demonstrating precise control over film thickness. chemicalbook.com

Spray Pyrolysis: Utilizing aqueous precursor solutions to fabricate thin films of materials like bismuth oxyhalides, where controlled decomposition leads to desired material properties. scirp.org

The goal is to move from bulk synthesis to the rational design of nanostructured materials with tailored active sites, porosity, and crystalline features, thereby enhancing their performance in catalysis, electronics, and photocatalysis.

Exploration of this compound in Sustainable Chemical Technologies

A significant advantage of bismuth compounds is their remarkably low toxicity and cost, positioning them as ideal candidates for sustainable or "green" chemical technologies. utrgv.edu Bismuth(III) chloride, in particular, is an attractive alternative to toxic and corrosive metal catalysts like those based on tin or lead. scirp.orgutrgv.edumkjc.in

Research has demonstrated that BiCl₃ is an effective catalyst for various organic reactions under environmentally benign conditions. nih.gov Key areas of exploration include:

Multicomponent Reactions (MCRs): BiCl₃ catalyzes the one-pot synthesis of complex heterocyclic molecules, such as hexahydroimidazo[1,2-a]pyridines. utrgv.edu These MCRs are highly atom-economical, save steps, reduce waste, and often avoid the need for chromatographic purification and aqueous waste streams. utrgv.edu

Solvent-Free and Mild Conditions: Bismuth(III) chloride has been used as a catalyst for reactions like the Claisen-Schmidt condensation under solvent-free conditions, reducing the environmental impact associated with volatile organic solvents.

Catalyst for Green Synthesis: It serves as an efficient catalyst for producing coumarins and propargylamines, which are important scaffolds in medicinal chemistry.

The future in this domain involves expanding the scope of BiCl₃-catalyzed reactions and integrating them into more complex, sustainable processes. This includes developing recyclable catalytic systems and utilizing bio-based solvents or feedstocks. The overarching goal is to leverage the inherent environmental and economic benefits of bismuth to design chemical manufacturing processes that are less wasteful and more energy-efficient, aligning with the core principles of green chemistry. researchgate.net

Table 1: Examples of Green Chemistry Applications using Bismuth Catalysts

| Bismuth Catalyst | Reaction Type | Key Sustainability Feature | Reference |

|---|---|---|---|

| Bismuth(III) chloride | Multicomponent synthesis of hexahydroimidazo[1,2-a]pyridines | High mass efficiency, avoids chromatography and aqueous waste. | utrgv.edu |

| Bismuth(III) triflate | Allylation of cyclic acetals | Catalytic amounts used under solvent-free conditions, replacing corrosive and toxic reagents. | mkjc.in |

| Bismuth(III) iodide | Deprotection of acetals and ketals | Reaction proceeds in water, an inexpensive, non-toxic, and non-flammable solvent. | nih.gov |

| Bismuth acetate | Ring-opening transesterification polymerization | Non-toxic alternative to tin-based catalysts for producing sustainable polymers. | scirp.org |

Computational Design and Accelerated Materials Discovery

The vast chemical space accessible from precursors like this compound presents both an opportunity and a challenge. Traditional experimental approaches are often too slow to explore all possibilities. The integration of computational modeling and data-driven approaches is emerging as a powerful paradigm to accelerate the discovery and design of new bismuth-based materials. nih.govrsc.org

This paradigm involves a synergistic loop between computation and experimentation:

High-Throughput Virtual Screening: Using computational tools to screen vast libraries of potential materials for desired properties (e.g., electronic band structure, stability, catalytic activity). nih.gov This allows researchers to focus experimental efforts on the most promising candidates identified through simulation.

Machine Learning (ML) Models: Training ML models on existing experimental and computational data to predict material properties at a fraction of the cost of first-principles calculations. nih.govrsc.org These models can identify non-intuitive candidates and uncover complex structure-property relationships. rsc.org For example, informatics has been used to identify a large, unexplored region of materials space that may yield higher-temperature Bi-based cuprate (B13416276) superconductors. rsc.org

DFT and Quantum Computational Studies: Employing Density Functional Theory (DFT) and other quantum chemical methods to gain fundamental insights into electronic structure, reaction mechanisms, and surface reactivity. researchgate.netresearchgate.net DFT studies, for instance, have been used to understand the reactivity of molecules on the surface of bismuth-containing nanocomposites. researchgate.net

Microsoft's recent work on discovering new solid-state electrolytes for batteries exemplifies this approach, where AI and high-performance computing were used to screen millions of candidates, leading to the identification and synthesis of a novel material. rsc.org Applying this "data flywheel" approach—where new experimental results are used to train better models for the next round of discovery—to systems derived from this compound could dramatically accelerate the development of next-generation catalysts, thermoelectrics, and electronic materials. rsc.org

Synergistic Approaches Utilizing this compound with Other Bismuth Precursors

Combining different precursors in a single synthesis can lead to materials with unique properties that are not accessible from a single precursor alone. This synergistic approach is a promising future direction for creating complex bismuth-based functional materials. Research has shown that using a combination of bismuth salts can be advantageous. For instance, glycosyl chloride has been prepared using a mixture of bismuth chloride and bismuth nitrate (B79036). mkjc.in

The "dual source" or mixed-precursor approach has been effectively used in the synthesis of bismuth telluride nanoparticles, where the reaction of different bismuth precursors, including BiCl₃, with a tellurium source was investigated to control the final phase of the material. Similarly, co-precipitation methods using mixed metal salt solutions are a common strategy for producing homogeneous mixed-oxide powders at lower temperatures than traditional ceramic methods.

Future research could systematically explore the use of this compound in tandem with other bismuth sources, such as:

Bismuth Nitrate (Bi(NO₃)₃·5H₂O): To create mixed-anion materials or to modulate reactivity and morphology. acs.orgmkjc.in